molecular formula C17H12Cl3N3O2 B12686962 1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- CAS No. 107659-35-8

1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-

Cat. No.: B12686962
CAS No.: 107659-35-8
M. Wt: 396.6 g/mol
InChI Key: RZGGYANBKWXXOD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons on the 4-chlorophenyl group would resonate as a doublet (δ 7.4–7.6 ppm) due to para-substitution, while the 2,4-dichlorophenyl group would show a doublet of doublets (δ 7.5–7.7 ppm) from meta- and ortho-chlorine coupling.
    • The triazole protons (C-H) would appear as singlets between δ 8.0–8.5 ppm.
    • The hydroxyl proton (-OH) would resonate as a broad singlet near δ 5.0 ppm, subject to exchange broadening.
  • ¹³C NMR :

    • The carbonyl carbon (C=O) would appear near δ 205 ppm.
    • Aromatic carbons bearing chlorine substituents would show signals between δ 125–140 ppm, with deshielding effects proportional to electronegativity.

Infrared (IR) Spectroscopy

  • A strong absorption band near 1700 cm⁻¹ would correspond to the ketone carbonyl stretch.
  • The hydroxyl group’s O-H stretch would produce a broad peak around 3200–3400 cm⁻¹ .
  • C-Cl stretches from the aryl chlorides would appear as multiple bands between 550–750 cm⁻¹ .

Mass Spectrometry (MS)

  • The molecular ion peak (M⁺) would appear at m/z 396 , corresponding to the molecular weight.
  • Fragmentation patterns would likely include loss of chlorine atoms (m/z 361, 326), cleavage of the triazole ring (m/z 279), and ketone-related fragments (m/z 154).

Crystallographic Analysis and X-ray Diffraction Studies

No single-crystal X-ray diffraction data for this compound has been published to date. However, crystallographic studies of structurally analogous triazole-containing compounds, such as voriconazole, provide insights into potential packing arrangements. Voriconazole’s crystal lattice exhibits slip planes along the (001) crystallographic direction, stabilized by weak noncovalent interactions (6.996 kJ/mol) between halogen atoms and adjacent aromatic systems.

For the target compound, hypothetical crystal packing could involve:

  • π-π stacking between chlorophenyl rings.
  • Hydrogen bonds between the hydroxyl group and triazole nitrogen atoms.
  • Halogen-halogen interactions (Cl···Cl) to stabilize the lattice.

Properties

CAS No.

107659-35-8

Molecular Formula

C17H12Cl3N3O2

Molecular Weight

396.6 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one

InChI

InChI=1S/C17H12Cl3N3O2/c18-12-3-1-11(2-4-12)17(25,8-23-9-21-22-10-23)16(24)14-6-5-13(19)7-15(14)20/h1-7,9-10,25H,8H2

InChI Key

RZGGYANBKWXXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NN=C2)(C(=O)C3=C(C=C(C=C3)Cl)Cl)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-(4-ClPh), 1-(2,4-Cl₂Ph), 2-OH, 3-(4H-triazol-4-yl) C₁₉H₁₄Cl₃N₃O₂* ~439.7 Hydroxyl group enhances polarity; triazole in 4H-configuration .
1-Propanone, 3-(4-ClPh)-2-(1H-triazol-1-yl)-1-(2,5,5-trimethyl-1,3-dioxan-2-yl) 3-(4-ClPh), 2-(1H-triazol-1-yl), 1-(dioxane) C₁₈H₂₂ClN₃O₃ 363.8 Dioxane ring increases steric bulk; 1H-triazole configuration .
1-(4-ClPh)-1-(4-FPh)-2-(1H-triazol-1-yl)-1-ethanol 1-(4-ClPh), 1-(4-FPh), 2-(1H-triazol-1-yl) C₁₅H₁₂ClF₂N₃O 317.7 Ethanol backbone instead of propanone; dual aryl substitution .
2-Propanone, 1-(4-ClPhO)-3-(1H-triazol-1-yl) 1-(4-ClPhO), 3-(1H-triazol-1-yl) C₁₁H₁₀ClN₃O₂ 251.7 Chlorophenoxy group; simpler structure with lower molecular weight .
1-(4-ClPh)-1-propanone 1-(4-ClPh) C₉H₉ClO 168.6 Minimalist structure lacking triazole and hydroxyl groups .

*Estimated based on substituent contributions.

Key Differences and Implications

Triazole Configuration: The target compound’s 4H-1,2,4-triazol-4-yl group differs from analogs with 1H-triazol-1-yl (e.g., ). The 4H-configuration may alter hydrogen bonding and metabolic stability . Compounds with 1H-triazol-1-yl (e.g., etaconazole, propiconazole) are known fungicides, suggesting the target’s triazole moiety could confer similar activity .

Hydroxyl Group :

  • The 2-hydroxy substituent introduces polarity, improving water solubility and enabling hydrogen-bond interactions with biological targets (e.g., enzymes) .

Backbone Modifications: Ethanol () or dioxane () backbones in analogs reduce ketone reactivity, which may affect metabolic pathways compared to the propanone core .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the α-hydroxy ketone backbone bearing chlorophenyl substituents.
  • Introduction of the 1,2,4-triazole ring at the 3-position.
  • Control of stereochemistry and regioselectivity during ring attachment.

The synthetic routes are often adapted from triazole fungicide analogs and related heterocyclic compounds, given the structural similarity and biological relevance.

Stepwise Preparation Approach

Synthesis of α-Hydroxy Ketone Intermediate
  • Starting from substituted benzaldehydes (4-chlorobenzaldehyde and 2,4-dichlorobenzaldehyde), an aldol-type condensation or related carbonyl addition reaction is employed to form the α-hydroxy ketone intermediate.
  • The hydroxy group at the α-position is introduced via controlled hydroxylation or by using epoxide ring-opening reactions with chlorophenyl-substituted oxiranes.
  • For example, reaction of 2,4-dichlorophenyl-substituted oxirane with appropriate nucleophiles under reflux in ethanol with triethylamine yields hydroxy ketone intermediates.
Incorporation of the 1,2,4-Triazole Ring
  • The 1,2,4-triazole moiety is introduced by nucleophilic substitution or ring-opening reactions involving triazole derivatives.
  • A common method involves reacting the hydroxy ketone intermediate with 1,2,4-triazole or its derivatives under mild conditions, often in polar solvents such as ethanol or propanone.
  • The reaction proceeds via nucleophilic attack of the triazole nitrogen on the electrophilic carbon adjacent to the hydroxy group, forming the C–N bond at the 3-position of the propanone backbone.
Purification and Crystallization
  • The crude product is purified by normal phase chromatography or recrystallization from solvents like propanone.
  • Slow evaporation techniques at room temperature yield colorless rod-shaped crystals suitable for further characterization.

Alternative Synthetic Routes and Catalytic Methods

  • Knoevenagel condensation reactions under mild conditions (ethanol with piperidine catalyst) have been used to prepare related triazole-containing compounds, expanding the scope of synthetic methods applicable to this compound class.
  • Alkylation of potassium salts of arylidene derivatives with substituted chloro-propanone derivatives in polar aprotic solvents (e.g., DMF) is another route to introduce the triazole ring, though yields may vary.
  • Metal-free multicomponent reactions involving aldehydes, nitroalkanes, and sodium azides in hydrogen bond-donating solvents like hexafluoroisopropanol have been reported for synthesizing 1,2,3-triazoles, which may be adapted for 1,2,4-triazole analogs with modifications.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
α-Hydroxy ketone formation 2,4-dichlorophenyl-substituted oxirane + triethylamine Ethanol Reflux Several hours Hydroxy ketone intermediate obtained
Triazole ring incorporation Hydroxy ketone + 1,2,4-triazole derivative Propanone, ethanol Room temperature 2–8 hours Formation of target compound; crystallization by slow evaporation
Purification Normal phase chromatography or recrystallization Propanone Ambient Until crystals form Colorless rod-shaped crystals obtained
Alternative Knoevenagel method Aromatic aldehydes + thiazolidine derivatives + piperidine catalyst Ethanol Mild (room temp) Several hours Mild conditions, good functional group tolerance
Alkylation method Potassium salts + substituted chloro-propanone DMF Reflux Several hours Lower yields compared to other methods

Research Findings and Analytical Data

  • The compound’s structure has been confirmed by X-ray crystallography, showing the expected arrangement of chlorophenyl groups and the triazole ring.
  • Elemental analysis matches calculated values closely, confirming purity and composition (e.g., C, H, N percentages within 0.05% of theoretical).
  • NMR spectroscopy (1H and 13C) supports the presence of the hydroxy group, aromatic chlorophenyl rings, and triazole protons, consistent with the proposed structure.
  • Chromatographic purity typically exceeds 90% after purification steps, with final products often distilled or recrystallized to achieve >95% purity.

Q & A

Basic: What are the key synthetic strategies for preparing this triazole-containing propanone derivative?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:

Claisen-Schmidt Condensation : Reacting a substituted acetophenone (e.g., 2,4-dichlorophenyl acetophenone) with an aldehyde (e.g., 4-chlorobenzaldehyde) under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .

Hydroxylation : Introducing the hydroxyl group at the 2-position via oxidation or hydroxylation reagents (e.g., H2O2/AcOH) .

Triazole Incorporation : Coupling the 4H-1,2,4-triazole moiety using click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution .
Critical Parameters : Solvent choice (ethanol or THF), temperature control (60–80°C), and catalyst screening (e.g., thionyl chloride for activation) are crucial for yield optimization .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound’s stereochemistry?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical conflicts. Key steps include:

Crystal Growth : Slow evaporation of a saturated solution (e.g., dichloromethane/hexane) to obtain high-quality crystals .

Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (123 K) to minimize thermal motion .

Refinement : Software like SHELXL refines parameters (R factor < 0.05) to confirm the hydroxyl and triazole orientations .
Example : In analogous dichlorophenyl-triazole compounds, SCXRD revealed Z-configuration in the α,β-unsaturated ketone moiety, critical for bioactivity .

Advanced: How do chloro-substituents influence the compound’s electronic and biological properties?

Methodological Answer:

Electronic Effects :

  • Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., with triazoles) .
  • Hammett constants (σpara = 0.23 for Cl) predict resonance stabilization of intermediates .

Biological Implications :

  • Chlorophenyl groups enhance lipophilicity, improving membrane permeability. In pyrazoline analogs, 2,4-dichloro substitution increased antifungal activity by 3-fold compared to mono-chloro derivatives .

SAR Studies : Replace chloro with methoxy or nitro groups to assess activity changes. HPLC-UV can quantify binding affinities .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • <sup>1</sup>H NMR: Identify hydroxyl (δ 5.2–5.8 ppm) and triazole protons (δ 7.8–8.2 ppm) .
  • <sup>13</sup>C NMR: Confirm carbonyl (δ 190–200 ppm) and aromatic carbons .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 435.05) .

IR Spectroscopy : Detect O–H (3200–3500 cm<sup>−1</sup>) and C=O (1680–1720 cm<sup>−1</sup>) stretches .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or CuI for triazole coupling .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve triazole incorporation efficiency by 20% compared to ethanol .

Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time (typically 12–24 hrs) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

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